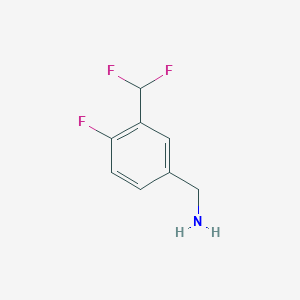
(3-(Difluoromethyl)-4-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethyl)-4-fluorophenyl)methanamine is an organic compound that features a difluoromethyl group and a fluorophenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts reaction, where difluoroacetaldehyde is generated in situ from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . This reaction is known for its good yields, broad substrate compatibility, and functional group tolerance.
Industrial Production Methods: Industrial production of (3-(Difluoromethyl)-4-fluorophenyl)methanamine may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The scalability of this method makes it suitable for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(3-(Difluoromethyl)-4-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(3-(Difluoromethoxy)phenyl)methanamine: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
(3-(Trifluoromethyl)phenyl)methanamine: Contains a trifluoromethyl group, which can affect its chemical properties and reactivity differently.
(4-Fluorophenyl)methanamine: Lacks the difluoromethyl group, resulting in different chemical behavior and applications.
Uniqueness: (3-(Difluoromethyl)-4-fluorophenyl)methanamine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
[3-(difluoromethyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H8F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H,4,12H2 |
InChI Key |
OGTZKIMAVQYPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)

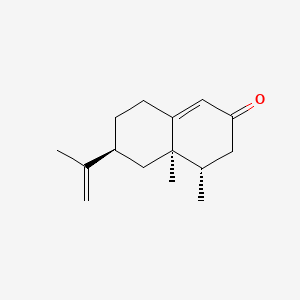
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)
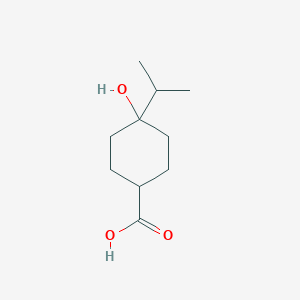
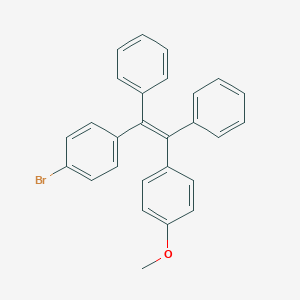
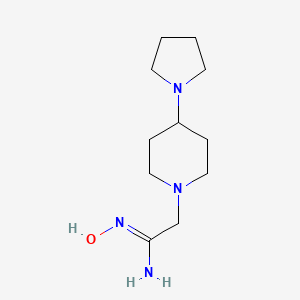
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
![3-[(Ethylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353895.png)
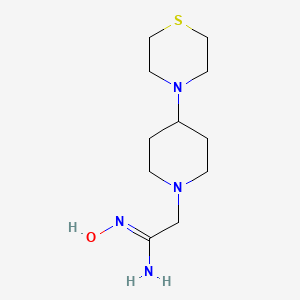
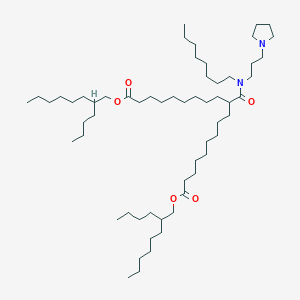
![Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
